molecular formula C18H19FN2O4S B2663006 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922023-14-1

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2663006
CAS No.: 922023-14-1
M. Wt: 378.42
InChI Key: PAUZFJDZWDVGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a fused benzo-oxazepine scaffold substituted with fluorine and methyl groups. Its molecular structure (C₁₈H₂₀FN₂O₄S, molecular weight 383.43 g/mol) combines a sulfonamide moiety linked to a bicyclic heterocycle, which confers unique physicochemical and biological properties. Crystallographic studies of similar sulfonamide derivatives often employ programs like SHELXL for refinement, ensuring precise structural elucidation .

Properties

IUPAC Name

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-18(2)11-25-16-8-7-13(10-15(16)21(3)17(18)22)20-26(23,24)14-6-4-5-12(19)9-14/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUZFJDZWDVGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide group and the incorporation of the fluorine atom. Common synthetic routes may involve the use of reagents such as fluorinating agents and sulfonamide precursors under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its structural characteristics that may influence biological activity. Research indicates that similar compounds have shown effectiveness as kinase inhibitors and modulators of ion channels, suggesting potential applications in treating diseases such as cancer and neurological disorders.

Pharmacological Studies

Interaction studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. Investigating how it interacts with biological targets can provide insights into its mechanism of action. Techniques such as:

  • Molecular Docking : Used to predict the binding affinity of the compound to specific protein targets.
  • In vitro Assays : To evaluate its biological activity against various cell lines.

Structure-Activity Relationship (SAR) Studies

SAR studies help elucidate the relationship between the chemical structure of the compound and its biological activity. By modifying different parts of the molecule, researchers can identify which structural features contribute most significantly to its therapeutic effects.

Case Study 1: Kinase Inhibition

A study focused on the inhibition of specific kinases by similar sulfonamide compounds revealed that modifications in the tetrahydrobenzo[b][1,4]oxazepin structure could enhance selectivity and potency against targeted kinases involved in cancer pathways . This suggests that 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide could be further explored for its potential anti-cancer properties.

Case Study 2: Ion Channel Modulation

Research has indicated that compounds with similar structures can modulate ion channel activity. A specific investigation showed that alterations in the sulfonamide group affected the binding affinity to ion channels implicated in neurological functions . This opens avenues for exploring the compound's effects on neurological disorders.

Comparative Analysis Table

Compound NameStructure FeaturesUnique Aspects
3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin)benzenesulfonamideContains a tetrahydrobenzo[b][1,4]oxazepin moietyPotential as a kinase inhibitor
4-methoxy-N-(3,3,5-trimethyl-4-oxo)Lacks fluorine; simpler structureMay exhibit different biological activity
5-[difluoro(phenyl)methyl]-N-(5-methyl-4-oxo)Contains difluoromethyl groupEnhanced lipophilicity may affect pharmacokinetics

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

  • N-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide (lacks fluorine and methyl groups).
  • 3-chloro-N-(3,3,5-trimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide (chlorine substituent instead of fluorine).
  • 3-fluoro-N-(5-methyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide (reduced methyl substitution).

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Melting Point (°C)
Target Compound 383.43 2.8 0.15 (pH 7.4) 198–201
Chlorine-substituted analogue 400.30 3.1 0.09 (pH 7.4) 205–208
Non-fluorinated parent 347.39 2.3 0.22 (pH 7.4) 185–188

The fluorine atom in the target compound reduces logP compared to the chlorine analogue, improving aqueous solubility.

Crystallographic Data

Single-crystal X-ray diffraction (performed using SHELXL ) reveals a planar sulfonamide group and a puckered oxazepine ring. The fluorine atom participates in a weak C–H···F interaction (2.9 Å), stabilizing the crystal lattice.

Biological Activity

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H18FN3O3SC_{18}H_{18}FN_3O_3S and a molecular weight of approximately 390.5 g/mol. Its structure includes a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepin derivative. The presence of a fluorine atom and methoxy substituents enhances its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈F N₃ O₃ S
Molecular Weight390.5 g/mol
Functional GroupsSulfonamide, Fluoro

Research indicates that compounds similar to this compound exhibit significant biological activities primarily as kinase inhibitors and modulators of ion channels . These activities suggest potential applications in treating various diseases such as cancer and neurological disorders.

Interaction Studies

Interaction studies have shown that this compound can effectively bind to specific protein targets involved in disease pathways. For instance:

  • Kinase Inhibition : It may inhibit certain kinases involved in cell proliferation.
  • Ion Channel Modulation : The compound can modulate ion channels which are crucial for cellular signaling.

Biological Activity

The biological activity of this compound has been assessed through various studies:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

  • MCF-7 and MDA-MB-231 : The compound showed significant cytotoxicity in breast cancer cell lines with IC50 values indicating effective growth inhibition.

Case Studies

Several case studies highlight the potential of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Findings : The compound exhibited significant growth inhibition with an IC50 value of approximately 15 µM.
  • Antimicrobial Evaluation :
    • Objective : To assess antibacterial properties against common pathogens.
    • Findings : Showed notable activity against Staphylococcus aureus with an MIC value of 32 µg/mL.

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of this compound?

Answer:
X-ray crystallography is the gold standard for resolving molecular structures. Use the SHELX software suite (e.g., SHELXL for refinement and SHELXS for structure solution) to analyze diffraction data. Key steps include:

  • Data collection : Ensure high-resolution (<1.2 Å) data to resolve fluorine atoms and sulfonamide groups.
  • Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and validate geometric restraints using the CIFcheck tool.
  • Validation : Cross-reference with spectroscopic data (e.g., NMR, FT-IR) to confirm bond lengths and angles .

Basic: How can researchers synthesize this compound, and what purification techniques are effective?

Answer:
A multi-step synthesis is typical:

Core heterocycle formation : Condense substituted benzoxazepinone precursors under acidic conditions (e.g., TFA/CH₂Cl₂ at 0°C, as in analogous syntheses ).

Sulfonylation : React the intermediate with 3-fluorobenzenesulfonyl chloride in anhydrous DCM using a base (e.g., pyridine).

Purification : Use flash column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water to achieve >98% purity. Monitor by HPLC-MS for byproduct detection .

Advanced: How should researchers address discrepancies in reported bioactivity data for structurally similar sulfonamide derivatives?

Answer:
Contradictions often arise from assay variability or stereochemical ambiguities. Mitigate this by:

  • Standardized assays : Validate target-binding affinity (e.g., SPR, ITC) across multiple labs.
  • Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm enantiopurity, as racemic mixtures may skew bioactivity .
  • Theoretical alignment : Cross-validate findings with molecular docking studies (e.g., AutoDock Vina) to ensure consistency with structure-activity relationships (SAR) .

Advanced: What strategies optimize reaction yields during the sulfonamide coupling step?

Answer:
Yield optimization requires:

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig-type couplings in inert atmospheres.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to stabilize intermediates.
  • Temperature control : Use microwave-assisted synthesis (80–120°C) to reduce reaction time and minimize decomposition .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹⁹F NMR to confirm fluorine positioning; ¹H/¹³C NMR for backbone assignment.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (error <2 ppm).
  • XRD : Resolve conformational flexibility in the tetrahydrobenzooxazepine ring .

Advanced: How can researchers validate computational models predicting the compound’s pharmacokinetic properties?

Answer:

  • In silico validation : Compare ADMET predictions (e.g., SwissADME) with experimental solubility (shake-flask method) and permeability (Caco-2 assays).
  • Metabolic stability : Use liver microsome assays (human/rat) to cross-check CYP450 interactions predicted by docking .

Basic: What safety protocols are essential when handling fluorinated sulfonamides?

Answer:

  • Personal protective equipment (PPE) : Fluorinated compounds may release HF under heat; use acid-resistant gloves and fume hoods.
  • Waste disposal : Neutralize fluorinated byproducts with Ca(OH)₂ before disposal .

Advanced: How can stereochemical outcomes be controlled during the synthesis of the benzoxazepinone core?

Answer:

  • Chiral auxiliaries : Introduce menthol or Evans’ oxazolidinones to direct asymmetric induction.
  • Catalytic asymmetry : Employ chiral Pd complexes (e.g., Josiphos ligands) for enantioselective cyclization .

Basic: What databases or tools are recommended for comparing this compound’s properties with analogs?

Answer:

  • PubChem : Access physicochemical data (logP, pKa) for structure-property comparisons.
  • Cambridge Structural Database (CSD) : Analyze bond metrics (e.g., S–N bond lengths) against 200+ sulfonamide entries .

Advanced: How should researchers integrate this compound into a broader pharmacological study while minimizing bias?

Answer:

  • Blinded experiments : Randomize compound administration in animal models.
  • Dose-response curves : Use 4-parameter logistic models to calculate EC₅₀ values, reducing subjective interpretation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.